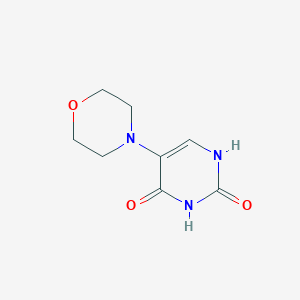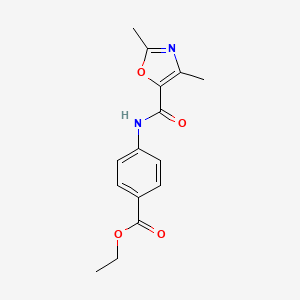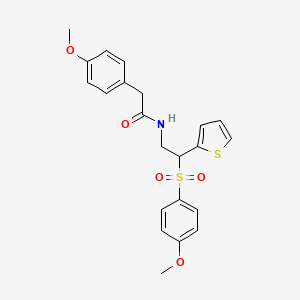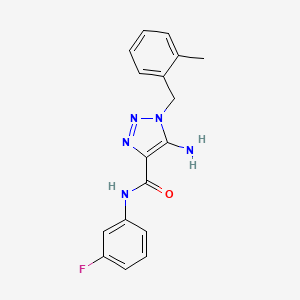![molecular formula C13H19NO2 B2505481 N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide CAS No. 2411314-69-5](/img/structure/B2505481.png)
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide, also known as CMBA, is a chemical compound that has gained attention for its potential use in scientific research. CMBA belongs to the class of ynamides, which are organic compounds that contain a triple bond between a carbon and a nitrogen atom. In
Mechanism of Action
The mechanism of action of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of cell proliferation and apoptosis. Additionally, N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide has been shown to inhibit the activity of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell differentiation and proliferation.
Biochemical and Physiological Effects:
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of cancer stem cells. In vivo studies have shown that N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide inhibits tumor growth and metastasis in mouse models of cancer. Additionally, N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide in lab experiments is its potential as a cancer treatment. N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide has been shown to inhibit the growth of various types of cancer cells, making it a promising candidate for further research. Additionally, N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide has been shown to have anti-inflammatory and analgesic effects, which may have applications in the treatment of various diseases. One limitation of using N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide in lab experiments is its potential toxicity. Further research is needed to determine the safety and toxicity of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide in vivo.
Future Directions
There are several future directions for research on N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide. One area of research is the development of more efficient synthesis methods for N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide. Additionally, further research is needed to determine the safety and toxicity of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide in vivo. Another area of research is the development of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide derivatives with improved efficacy and selectivity. Finally, research is needed to determine the potential of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide as a therapeutic agent for various diseases, including cancer and inflammation.
Conclusion:
In conclusion, N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide is a chemical compound that has gained attention for its potential use in scientific research. N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of cancer stem cells. Additionally, N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide has been shown to have anti-inflammatory and analgesic effects. While further research is needed to determine the safety and efficacy of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide, it is a promising candidate for further research in the field of cancer treatment and inflammation.
Synthesis Methods
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis process starts with the reaction of cyclopropylcarbinol with tert-butyl chloroformate to form cyclopropylcarbonyl tert-butyl carbonate. This intermediate product is then reacted with sodium hydride and methyl 3-bromopropionate to form 2-cyclopropyl-3-methyloxolan-3-yl methyl 3-methylbut-2-enoate. Finally, this compound is reacted with ammonia to form N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide.
Scientific Research Applications
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide has been shown to inhibit the activity of cancer stem cells, which are thought to play a crucial role in cancer recurrence and metastasis.
properties
IUPAC Name |
N-[(2-cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-4-11(15)14-9-13(2)7-8-16-12(13)10-5-6-10/h10,12H,5-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSOWDPOBVTMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(CCOC1C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2505399.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2505402.png)
![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2505404.png)
![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2505405.png)



![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2505410.png)
![N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2505411.png)
![N-(4-ethoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505416.png)


